8-(hexylamino)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
The synthesis of such compounds often involves reactions like Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy . The 1H NMR spectra can provide information about the number and type of hydrogen atoms in the molecule, while 13C NMR can give information about the types of carbon atoms present .Chemical Reactions Analysis
The chemical reactions of such compounds can involve various mechanisms, including SN1, SN2, and E1, E2 eliminations . The specific reactions would depend on the functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques. For example, the melting point and boiling point can provide information about the compound’s stability and its intermolecular interactions .Mechanism of Action
Safety and Hazards
The safety and hazards associated with such compounds would depend on their specific structure and properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, including its reactivity, toxicity, health effects, first aid, storage, disposal, protective equipment, and spill-handling procedures .
Future Directions
Properties
CAS No. |
378211-94-0 |
---|---|
Molecular Formula |
C20H27N5O2 |
Molecular Weight |
369.469 |
IUPAC Name |
8-(hexylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C20H27N5O2/c1-4-5-6-7-11-21-19-22-17-16(18(26)23-20(27)24(17)3)25(19)13-15-10-8-9-14(2)12-15/h8-10,12H,4-7,11,13H2,1-3H3,(H,21,22)(H,23,26,27) |
InChI Key |
MGQLPZBNIHMZHB-UHFFFAOYSA-N |
SMILES |
CCCCCCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
solubility |
not available |
Origin of Product |
United States |
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